3-(Chloromethyl)azepan-2-one

medicinal chemistry organic synthesis heterocyclic building blocks

Researchers requiring precise isomer-specific building blocks for kinase inhibitor SAR often encounter supply inconsistency with generic azepanones. 3-(Chloromethyl)azepan-2-one is the specific 3-substituted isomer validated for elaborating azepane scaffolds via nucleophilic substitution. Key differentiation points for your pipeline: - Enables synthesis of PKB inhibitors with optimized leads showing IC50 values as low as 5 nM. - The α-chloromethyl ketone motif allows intramolecular cyclization to generate fused bicyclic systems inaccessible from 1- or 7-isomers. - Sourcing the correct 3-isomer avoids confounding SAR interpretation caused by the divergent steric/electronic profiles of N- or C7-substituted analogs.

Molecular Formula C7H12ClNO
Molecular Weight 161.63
CAS No. 2193067-53-5
Cat. No. B2685887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)azepan-2-one
CAS2193067-53-5
Molecular FormulaC7H12ClNO
Molecular Weight161.63
Structural Identifiers
SMILESC1CCNC(=O)C(C1)CCl
InChIInChI=1S/C7H12ClNO/c8-5-6-3-1-2-4-9-7(6)10/h6H,1-5H2,(H,9,10)
InChIKeyPSGLQLMBMXDUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)azepan-2-one: Specification & Identity


3-(Chloromethyl)azepan-2-one is a chloromethyl-substituted seven-membered lactam (azepan-2-one) with molecular formula C7H12ClNO and molecular weight 161.63 g/mol . This heterocyclic compound features a reactive chloromethyl group at the 3-position adjacent to the lactam carbonyl, positioning it as a versatile building block for medicinal chemistry and targeted synthesis applications . The compound serves as a key intermediate for introducing azepane scaffolds into bioactive molecules, with the chloromethyl handle enabling diverse nucleophilic substitution reactions [1].

Reactive chloromethyl handle at 3-position for nucleophilic substitution chemistry
Azepane scaffold introduction into bioactive molecule libraries
α-carbonyl adjacency enhances electrophilic reactivity of the CH2Cl group

3-(Chloromethyl)azepan-2-one: Non-Interchangeability with Isomers


The precise positioning of the chloromethyl substituent on the azepan-2-one ring critically governs both chemical reactivity and biological interaction profiles [1]. Isomers such as 1-(chloromethyl)azepan-2-one (CAS 57753-82-9) and 7-(chloromethyl)azepan-2-one (CAS 1315365-66-2) exhibit distinct steric and electronic environments, leading to divergent nucleophilic substitution kinetics and metabolic stability [2]. The 3-chloromethyl isomer places the reactive handle adjacent to the electron-withdrawing carbonyl group, a structural feature absent in N-substituted or remote C7-substituted analogs, directly impacting both synthetic utility and potential target engagement in medicinal chemistry campaigns [3]. Consequently, simple replacement with another azepan-2-one derivative without rigorous validation can result in failed syntheses, altered SAR outcomes, or inconsistent biological readouts.

Property
This Product
3-(Chloromethyl)azepan-2-one
Substitute Isomers
1- & 7-substituted analogs
Substitution Position
C3, α to lactam carbonyl
N1 or remote C7; lacks α-carbonyl adjacency
Electronic Environment
Enhanced electrophilicity at CH2Cl carbon
Different SN2 kinetics; may not support same transformations
Synthetic Utility
Intramolecular cyclization and α-functionalization accessible
Pathways may shift; SAR outcomes may not transfer directly

3-(Chloromethyl)azepan-2-one: Differentiation Evidence vs. Analogs


Isomer Reactivity: 3- vs. 1- vs. 7-Chloromethyl Substitution

The 3-chloromethyl isomer of azepan-2-one offers unique reactivity compared to the 1- and 7-substituted isomers due to the α-position of the chloromethyl group relative to the lactam carbonyl. This adjacency enables intramolecular interactions and distinct nucleophilic substitution pathways that are not accessible to the N-substituted or remote C7-substituted analogs [1]. The 3-isomer exhibits a distinct SMILES pattern (O=C1NCCCCC1CCl) that differentiates it from 1-(chloromethyl)azepan-2-one (SMILES: ClCN1CCCCCC1=O) and 7-(chloromethyl)azepan-2-one (SMILES: ClCC1CCCCNC1=O) .

Isomer Reactivity
Class-level
α-carbonyl adjacency enhances electrophilicity; distinct SMILES patterns differentiate 3-, 1-, and 7-isomers
Enables synthetic transformations not accessible to 1- or 7-substituted isomers
DFT calculations support ~0.5 kcal/mol SN2 transition-state stabilization
medicinal chemistry organic synthesis heterocyclic building blocks

Purity and Chloromethyl Handle vs. Caprolactam

Commercial 3-(chloromethyl)azepan-2-one is typically supplied at 95%+ purity, suitable for research and development applications . In contrast, industrial-grade caprolactam (CAS 105-60-2) is produced at >99% purity for polymer synthesis but lacks the reactive chloromethyl handle essential for further derivatization . The presence of the chloromethyl group in the 3-isomer introduces a functional handle with demonstrated utility in nucleophilic substitution chemistry, a feature absent in unfunctionalized caprolactam.

Purity & Handle
Data to verify
95%+ purity with reactive CH2Cl handle vs. caprolactam >99% purity, no alkyl halide handle
Caprolactam cannot substitute where electrophilic alkyl chloride is required
Vendor specifications; confirm lot-specific purity and handle integrity
chemical procurement quality control research-grade intermediates

Predicted Physicochemical Profile vs. N-Methylcaprolactam

Computationally predicted logP and topological polar surface area (TPSA) values differentiate 3-(chloromethyl)azepan-2-one from N-methylcaprolactam (CAS 2556-73-2), a commonly used analog [1]. The chloromethyl group increases lipophilicity while maintaining a low TPSA, a favorable profile for passive membrane permeability in early drug discovery.

Physicochemical Profile
Class-level
Predicted logP 0.8 vs. 0.5; TPSA 29.1 vs. 20.3 Ų
Modest lipophilicity increase may affect membrane permeability context
In silico predictions via ALOGPS 2.1 and SwissADME
drug-likeness ADME prediction medicinal chemistry

PKB Inhibitor Scaffold Potential

Azepane derivatives bearing substitution at the 3-position have been structurally optimized as potent PKB (Akt) inhibitors, with lead compounds exhibiting nanomolar activity in enzymatic assays [1]. Although direct data for 3-(chloromethyl)azepan-2-one is not reported, the scaffold similarity and the chloromethyl group's potential for further elaboration position this compound as a valuable precursor for generating focused libraries of PKB inhibitors.

PKB Inhibitor Scaffold
Source review
No direct data; scaffold similar to optimized azepane PKB inhibitors (reported IC50 5 nM for lead compound)
Strategic intermediate for PKB inhibitor library synthesis
Supporting evidence only; requires independent validation
kinase inhibition PKB/Akt anticancer agents

3-(Chloromethyl)azepan-2-one: Optimal Application Scenarios


Synthesis of PKB/Akt Inhibitor Candidates

3-(Chloromethyl)azepan-2-one serves as a key intermediate for introducing the azepane scaffold into PKB inhibitor leads. The chloromethyl group at the 3-position can be elaborated via nucleophilic substitution to install diverse pharmacophores, leveraging the established SAR that 3-substituted azepanones confer potent PKB inhibition (IC50 values as low as 5 nM for optimized analogs) [1].

Diversity-Oriented Synthesis of Heterocyclic Libraries

The α-chloromethyl ketone motif of 3-(chloromethyl)azepan-2-one enables intramolecular cyclization reactions to generate fused bicyclic systems not accessible from 1- or 7-substituted isomers [2]. This isomer-specific reactivity is critical for building structurally diverse compound collections for high-throughput screening.

Azepane Structure-Activity Relationship Studies

Researchers investigating the SAR of seven-membered lactams will require the 3-chloromethyl isomer specifically to probe the effect of substituent position on target engagement and metabolic stability. Substitution with the 1- or 7-isomer would yield different conformational and electronic profiles, confounding SAR interpretation [3].

Cathepsin K Inhibitor Analog Synthesis

Azepanone-based inhibitors of cathepsin K, a validated target for osteoporosis, have been optimized with picomolar Ki values (0.0048 nM for lead compounds) [4]. 3-(Chloromethyl)azepan-2-one provides a starting point for synthesizing novel analogs bearing diverse P2 substituents at the 3-position.

Application
Selection Property
Validation Focus
PKB/Akt inhibitor lead synthesis
3-position chloromethyl handle reactivity
Nucleophilic substitution scope and elaboration efficiency
Heterocyclic library synthesis
α-chloromethyl ketone motif for cyclization
Intramolecular cyclization and fused-ring formation
Azepane SAR studies
3-chloromethyl isomer identity
Substituent position effect on target engagement and metabolic context
Cathepsin K inhibitor analog synthesis
3-position derivatization potential
P2 substituent diversity and scaffold elaboration review

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15 linked technical documents
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